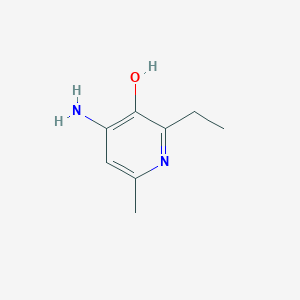

4-Amino-2-ethyl-6-methylpyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-ethyl-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-7-8(11)6(9)4-5(2)10-7/h4,11H,3H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRJLTDNJWSPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=C1O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125695-92-3 | |

| Record name | 4-Amino-2-ethyl-6-methyl-3-pyridinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Amino 2 Ethyl 6 Methylpyridin 3 Ol and Analogous Aminopyridinols

Refined Condensation Strategies for Pyridine (B92270) Ring Formation

Condensation reactions have historically been the most common methods for assembling the pyridine ring. These multicomponent reactions offer a high degree of atom economy and can generate complex molecular architectures in a single step.

Modifications of Hantzsch Pyridine Synthesis for Substituted Pyridinols

The Hantzsch pyridine synthesis, first reported in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. acs.orgwikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acs.orgwikipedia.org

While the classical Hantzsch synthesis is highly effective for preparing symmetrically substituted pyridines, modifications are necessary to access unsymmetrically substituted and more complex derivatives such as aminopyridinols. To synthesize a compound like 4-Amino-2-ethyl-6-methylpyridin-3-ol, precursors with the required amino and hydroxyl functionalities, or their protected equivalents, would need to be employed. For instance, an α-amino-β-ketoester could be used as one of the carbonyl components. The hydroxyl group at the 3-position could be introduced by using a β-ketoester with a protected hydroxyl group at the α-position.

Modern modifications to the Hantzsch reaction often focus on milder reaction conditions and improved efficiency. The use of microwave irradiation has been shown to significantly reduce reaction times. nih.gov Furthermore, various catalysts have been explored to improve yields and facilitate the one-pot synthesis and subsequent aromatization. organic-chemistry.org

Table 1: Comparison of Classical and Modified Hantzsch Pyridine Synthesis Conditions

| Feature | Classical Hantzsch Synthesis | Modified Hantzsch Synthesis |

| Reaction Time | Often long (several hours) wikipedia.org | Can be significantly shorter (minutes) nih.gov |

| Conditions | Typically requires refluxing in solvents like ethanol (B145695) or acetic acid wikipedia.org | Can be performed under milder conditions, including solvent-free or in aqueous media wikipedia.org |

| Catalysts | Often uncatalyzed or uses simple acid/base catalysts | A wide range of catalysts are used, including Lewis acids and heterogeneous catalysts organic-chemistry.org |

| Energy Source | Conventional heating | Microwave irradiation is common nih.gov |

Adaptations of Bohlmann-Rahtz Synthesis

The Bohlmann-Rahtz pyridine synthesis is another powerful method for constructing substituted pyridines. This two-step process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine. organic-chemistry.orgwikipedia.org A key advantage of this method is that it directly produces the aromatic pyridine ring, obviating the need for a separate oxidation step. organic-chemistry.org

To apply this synthesis to aminopyridinols, the starting enamine would need to incorporate a protected amino group. The hydroxyl group could be introduced via the ethynylketone component. A significant drawback of the original Bohlmann-Rahtz synthesis is the high temperature required for the cyclodehydration step. organic-chemistry.org Recent modifications have focused on the use of Brønsted or Lewis acid catalysts, such as acetic acid, ytterbium triflate, or zinc bromide, to promote the cyclization at much lower temperatures. organic-chemistry.orgorganic-chemistry.org This allows for a one-pot procedure and broadens the substrate scope to include more sensitive functional groups. organic-chemistry.orgjk-sci.com

For instance, the use of Amberlyst 15 ion exchange resin has been shown to be an effective catalyst, allowing the reaction to proceed at 50°C. organic-chemistry.org These milder conditions would be crucial for the synthesis of complex molecules like this compound, which contain potentially sensitive amino and hydroxyl groups.

Transition-Metal-Catalyzed Approaches to Functionalized Pyridine Derivatives

Transition-metal catalysis has revolutionized the synthesis of substituted pyridines, offering novel pathways for ring construction and functionalization with high efficiency and selectivity.

Cyclization Reactions for Pyridinol Core Construction

Transition-metal-catalyzed cycloaddition reactions provide a convergent and atom-economical route to the pyridine core. nih.gov One of the most prominent examples is the [2+2+2] cycloaddition of alkynes and nitriles, which can assemble a polysubstituted pyridine ring in a single step. To form a pyridinol, a protected hydroxyalkyne could be used as one of the alkyne components.

Various transition metals, including cobalt, rhodium, and iridium, have been shown to catalyze these transformations. The choice of catalyst can influence the regioselectivity of the cycloaddition, which is a critical aspect when synthesizing a specific isomer of a substituted pyridine. While powerful, the application of these methods to the synthesis of highly functionalized aminopyridinols would require the development of catalysts that are tolerant of the polar amino and hydroxyl groups.

Another approach involves the transition-metal-catalyzed [4+2] cycloaddition of 1-azadienes with alkynes. rsc.org This method allows for the direct formation of the pyridine ring with a high degree of control over the substitution pattern. The substituents on the 1-azadiene and alkyne precursors would determine the final substitution pattern on the pyridinol.

Cross-Coupling Methodologies for Aminopyridinol Precursors

Cross-coupling reactions are indispensable tools for the synthesis of functionalized pyridines. These reactions typically involve the coupling of a pyridine-based electrophile (e.g., a halopyridine) with a nucleophilic partner, or vice versa, in the presence of a transition metal catalyst, most commonly palladium. acs.org

For the synthesis of a molecule like this compound, a strategy could involve the synthesis of a dihalopyridine precursor, followed by sequential cross-coupling reactions to introduce the amino and hydroxyl groups (or their protected forms). The development of specialized ligands, such as RuPhos and BrettPhos, has enabled the efficient cross-coupling of aminopyridines, which can be challenging substrates. nih.gov

The Suzuki cross-coupling reaction, which couples an organoboron compound with a halide or triflate, is one of the most versatile and widely used cross-coupling reactions. nih.gov In the context of pyridinol synthesis, a halopyridine could be coupled with an organoboron reagent bearing the desired substituent.

To construct an aminopyridinol, a dihalopyridine could be functionalized in a stepwise manner. For example, a Suzuki coupling could be used to introduce one of the substituents, followed by another cross-coupling reaction, such as a Buchwald-Hartwig amination, to install the amino group. The hydroxyl group could be present on the pyridine ring initially or introduced via a coupling reaction with a boronic acid derivative of a protected alcohol.

The efficiency of Suzuki coupling reactions involving pyridine substrates can be highly dependent on the catalyst system, including the choice of palladium precursor, ligand, and base. mdpi.com Recent advances have led to the development of highly active catalysts that can effectively couple a wide range of substituted pyridines. snnu.edu.cn

Table 2: Overview of Selected Palladium Catalysts for Cross-Coupling Reactions of Pyridine Derivatives

| Catalyst System (Precursor/Ligand) | Typical Substrates | Key Advantages |

| Pd(PPh₃)₄ | Aryl/heteroaryl boronic acids and bromopyridines mdpi.com | Commercially available and widely used. |

| Pd₂ (dba)₃ / RuPhos or BrettPhos | Primary and secondary amines and halopyridines nih.gov | High efficiency for C-N bond formation with challenging aminopyridine substrates. |

| XPhos Pd G2 | Aryl, heteroaryl, and styryl boronic acids and halopyrazoles researchgate.net | Effective for coupling with a range of boronic acids, including sterically demanding ones. |

Palladium-Catalyzed Reactions in Pyridinol Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they have been instrumental in the synthesis of functionalized pyridine and pyridinol derivatives. rsc.orglibretexts.org These reactions offer mild conditions, high functional group tolerance, and predictable selectivity, making them highly desirable for complex molecule synthesis. rsc.org

The Suzuki-Miyaura coupling, for instance, is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.org In the context of pyridinol synthesis, this could involve the coupling of a suitably functionalized pyridylboronic acid with a partner bearing other necessary substituents. The efficiency of these reactions often depends on the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, and reaction conditions. libretexts.org The reactivity of the halide leaving group typically follows the order I > Br > OTf >> Cl > F. libretexts.org

While direct palladium-catalyzed C-H amination or hydroxylation on a pre-formed pyridine ring can be challenging due to the electronic nature of the heterocycle, derivatization of pyridinols through cross-coupling reactions is a common strategy. For example, a halogenated pyridinol derivative can be subjected to various palladium-catalyzed cross-coupling reactions to introduce diverse substituents. Researchers have successfully synthesized highly substituted bipyridines and pyrazinopyridines using palladium-catalyzed cross-coupling of pyridylboronic acids with heteroaryl halides bearing a primary amine group. acs.org

Recent advancements have also focused on developing more active and robust catalyst systems, including those that can function at very low catalyst loadings (ppm levels), which is economically and environmentally advantageous, particularly for large-scale pharmaceutical production. researchgate.net

One-Pot and Multicomponent Reactions (MCRs) for Aminopyridinol Synthesis

One-pot and multicomponent reactions (MCRs) have emerged as highly efficient strategies for the synthesis of complex molecules like aminopyridinols from simple, readily available starting materials in a single synthetic operation. researchgate.netnih.govtaylorfrancis.com These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity.

A common approach for the synthesis of substituted 2-aminopyridines involves the condensation of an enaminone, an active methylene (B1212753) compound, and a primary amine. researchgate.net This type of reaction can often be promoted by microwave irradiation under solvent-free conditions, leading to higher yields and shorter reaction times. researchgate.net The mechanism typically involves a Michael-type addition followed by intramolecular cyclization and aromatization.

For example, a three-component reaction of an aldehyde, malononitrile, and a thiol can afford highly functionalized pyridines. taylorfrancis.com The choice of catalyst, such as a basic ionic liquid, can significantly influence the reaction's efficiency and yield. taylorfrancis.com These MCRs provide a convergent and flexible route to a wide array of substituted pyridines and can be adapted for the synthesis of aminopyridinol structures.

The following table summarizes representative multicomponent reactions for the synthesis of substituted pyridines:

| Reactants | Catalyst/Conditions | Product Type |

| Enaminone, Active Methylene Compound, Primary Amine | Microwave, Solvent-free | 2-Aminopyridines |

| Aldehyde, Malononitrile, Thiol | Basic Ionic Liquid | Highly Substituted Pyridines |

| Aromatic Aldehyde, 4-Hydroxycoumarin, 3-Aminopyrazole | Molecular Iodine | Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones |

This table presents generalized examples of multicomponent reactions that can be adapted for the synthesis of various pyridine derivatives.

Ring Transformation and Rearrangement Strategies

Ring transformation and rearrangement strategies offer non-traditional and often elegant pathways to construct the pyridinol core by manipulating existing heterocyclic systems. These methods can provide access to substitution patterns that are difficult to achieve through conventional de novo synthesis.

A novel and efficient method for the selective C3-hydroxylation of pyridines involves the photochemical valence isomerization of pyridine N-oxides. nih.govnih.govacs.org This metal-free transformation is operationally simple and compatible with a wide range of functional groups. nih.govnih.gov The process is initiated by the irradiation of a pyridine N-oxide, which leads to an excited state that collapses into an oxaziridine (B8769555) intermediate. nih.govacs.org This intermediate can then rearrange to provide the desired 3-hydroxypyridine (B118123). This "oxygen-walking" tactic provides a rapid route to synthetically challenging C3-hydroxylated pyridines. nih.govacs.org

Skeletal remodeling of existing heterocyclic rings is an emerging strategy for the synthesis of new and complex molecular architectures. nih.govnih.gov This can involve a sequence of ring-opening and ring-closing reactions, effectively transforming one heterocyclic system into another. For instance, pyridinium (B92312) salts can undergo dearomative ring-opening to form a diene intermediate, which can then be intercepted by a reactive group to form a new ring system. nih.gov While this specific example leads to isoindoline (B1297411) polycycles, the underlying principle of deconstruction and reconstruction of the pyridine ring can be conceptually applied to the synthesis of other heterocyclic cores.

The transformation of a pyrimidine (B1678525) ring into a pyridine ring is a well-established, albeit less common, strategy. wur.nlwur.nl These transformations can be induced by nucleophiles, where the reaction can proceed through different mechanisms depending on the nature of the nucleophile and the substitution pattern of the pyrimidine. wur.nl One type of reaction involves the incorporation of a nitrogen atom from the pyrimidine into the newly formed pyridine ring. wur.nl Another pathway involves the nitrogen atom of the pyridine being derived from an external nitrogen-containing reagent. wur.nl Hetero Diels-Alder reactions also provide a viable route for pyrimidine-to-pyridine ring transformations. wur.nl

Stereoselective and Diastereoselective Synthesis of Chiral Aminopyridinol Intermediates

The introduction of chirality is a critical aspect of modern drug discovery and development. The stereoselective synthesis of aminopyridinol intermediates, where the substituents on the pyridine ring or on side chains possess a defined three-dimensional arrangement, is of significant interest.

Asymmetric synthesis can be achieved through several key strategies, including the use of a chiral pool (starting with an enantiomerically pure material), resolution of a racemic mixture, employment of chiral auxiliaries, or enantioselective catalysis. ethz.ch In the context of aminopyridinols, this could involve the stereoselective construction of a chiral side chain that is subsequently attached to the pyridine ring or the asymmetric synthesis of a chiral precursor that is then used to form the heterocyclic core.

For example, a chiral aziridine (B145994) can serve as a versatile starting material for the synthesis of polyhydroxylated pyrrolidines, which are structurally related to aminopyridinols in terms of their stereochemical complexity. nih.gov Highly stereoselective reactions, such as the directed addition of a nucleophile to a chiral aziridine-derived aldehyde, can establish key stereocenters with high fidelity. nih.gov While not a direct synthesis of an aminopyridinol, these methodologies for controlling stereochemistry in related heterocyclic systems are highly relevant.

Furthermore, palladium-catalyzed asymmetric reactions, such as allylic alkylation, can be employed to create chiral centers. geneseo.edu The development of chiral ligands for palladium is crucial for achieving high enantioselectivity in these transformations.

Emerging Green Chemistry Principles in Pyridinol Derivative Synthesis

The synthesis of pyridinol derivatives, including this compound, is increasingly being guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. This section explores the application of emerging green chemistry methodologies in the synthesis of analogous aminopyridinols, highlighting the shift towards more sustainable and environmentally benign synthetic routes.

Traditional methods for pyridine synthesis often involve harsh reaction conditions, toxic reagents, and the generation of significant waste, prompting the development of greener alternatives. nih.gov Modern approaches, such as microwave-assisted synthesis, multicomponent reactions, flow chemistry, and biocatalysis, are being explored to create more efficient and sustainable pathways to these valuable compounds. nih.govmdpi.com

One key strategy is the use of one-pot multicomponent reactions, which can significantly reduce reaction times and improve yields while minimizing waste. For instance, a green procedure for synthesizing novel pyridine derivatives has been developed using microwave irradiation, resulting in excellent yields (82%–94%) and short reaction times (2–7 minutes). nih.gov This method avoids the need for isolating intermediates, thereby saving energy and reducing the use of solvents.

The use of safer solvents and catalysts is another cornerstone of green pyridinol synthesis. Research into the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has demonstrated the use of pyridine-2-carboxylic acid as a sustainable and rapid catalyst in an environmentally friendly water-ethanol solvent system. researchgate.net Such approaches move away from volatile and toxic organic solvents, contributing to a safer laboratory and manufacturing environment.

Flow chemistry is also emerging as a powerful tool for the green synthesis of pyridine derivatives and other active pharmaceutical ingredients. nih.govuc.pt Continuous flow reactors offer enhanced safety, better process control, and easier scalability compared to traditional batch processes. nih.gov They can minimize the handling of hazardous reagents and allow for more energy-efficient heat transfer, making the synthesis of complex molecules safer and more sustainable. nih.govscispace.com

Biocatalysis represents a frontier in the green synthesis of aminopyridinol analogs, offering high selectivity and mild reaction conditions. mdpi.comnih.gov Enzymes can be used to construct chiral building blocks or to perform specific transformations, reducing the need for protecting groups and avoiding harsh reagents. nih.govrsc.org For example, biocatalytic methods have been successfully employed in the synthesis of chiral amines and aminopiperidines, demonstrating the potential for creating complex aminopyridinol structures with high enantiopurity and minimal environmental impact. mdpi.comrsc.org The development of biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, further enhances the efficiency and sustainability of these synthetic routes. rsc.org

While specific green synthetic routes for this compound are not yet extensively documented in publicly available literature, the principles and methodologies described for analogous compounds provide a clear roadmap for its future sustainable production. The following table summarizes the key green chemistry approaches applicable to the synthesis of aminopyridinol derivatives.

| Green Chemistry Approach | Description | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. | Reduced reaction times, increased yields, and often cleaner reactions with fewer byproducts. nih.gov |

| Multicomponent Reactions | Three or more reactants combine in a single step to form a product that contains the majority of the atoms of the starting materials. | High atom economy, reduced waste, and simplified purification processes. nih.gov |

| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. | Improved safety, better heat and mass transfer, easier scalability, and precise control over reaction parameters. nih.govuc.pt |

| Biocatalysis | The use of natural catalysts, such as enzymes, to perform chemical transformations. | High selectivity (chemo-, regio-, and enantio-), mild reaction conditions (temperature, pressure, pH), and reduced use of hazardous reagents. mdpi.comnih.gov |

| Green Solvents and Catalysts | The use of environmentally benign solvents (e.g., water, ethanol) and recyclable or non-toxic catalysts. | Reduced environmental pollution and improved safety for workers. researchgate.net |

The ongoing development and application of these green chemistry principles are crucial for the sustainable synthesis of this compound and other valuable aminopyridinol compounds, ensuring that their production is both economically viable and environmentally responsible.

Elucidation of Reaction Mechanisms and Pathways in 4 Amino 2 Ethyl 6 Methylpyridin 3 Ol Chemical Transformations

Mechanistic Pathways of Cycloaddition and Cyclocondensation Reactions

Detailed experimental or computational studies on the cycloaddition and cyclocondensation reactions specifically involving 4-Amino-2-ethyl-6-methylpyridin-3-ol are not readily found in published research. However, the structural motifs present in the molecule, namely the electron-rich aromatic ring and the nucleophilic amino and hydroxyl groups, suggest potential reactivity in these types of transformations.

In the context of cycloaddition reactions , the pyridine (B92270) ring itself is generally electron-deficient and does not readily participate as a diene in Diels-Alder reactions. However, the amino and hydroxyl substituents significantly increase the electron density of the ring, which could potentially lower the activation energy for certain cycloaddition processes. More plausible is the involvement of the aminopyridinol as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles, a common strategy for the synthesis of heterocyclic compounds. The specific regioselectivity and stereoselectivity of such reactions would be dictated by the electronic and steric effects of the ethyl and methyl groups on the pyridine core.

Cyclocondensation reactions , which involve the reaction of two or more molecules to form a larger cyclic molecule with the elimination of a small molecule like water, are highly probable for this compound. The amino group can act as a nucleophile, reacting with carbonyl compounds such as aldehydes and ketones to form Schiff bases, which can then undergo intramolecular cyclization or further intermolecular condensation. For instance, reaction with a dicarbonyl compound could lead to the formation of a new heterocyclic ring fused to the pyridine core. The hydroxyl group can also participate in condensation reactions, for example, with carboxylic acids or their derivatives to form esters, which might then undergo intramolecular cyclization.

A summary of potential reactants and expected products in cyclocondensation reactions is presented in the table below.

| Reactant for Cyclocondensation | Potential Intermediate/Product Class |

| Aldehydes/Ketones | Schiff Bases, potentially leading to fused heterocyclic systems |

| Dicarbonyl Compounds | Fused heterocyclic rings (e.g., pyridodiazepines) |

| Carboxylic Acid Derivatives | Amides, Esters, which could undergo further cyclization |

Radical Recombination and Electrocyclic Ring Expansion Mechanisms

Scientific literature detailing specific investigations into radical recombination and electrocyclic ring expansion mechanisms for this compound is scarce.

The formation of a radical species from this compound would likely involve either the abstraction of a hydrogen atom from the amino or hydroxyl group, or a one-electron oxidation of the electron-rich aromatic ring. The stability of the resulting radical would be influenced by resonance delocalization over the pyridine ring and the electronic effects of the substituents. Once formed, these radicals could undergo recombination with other radical species present in the reaction medium. The thermodynamic stability of pyridinyl radicals is a key factor in determining the feasibility and outcome of such reactions. youtube.com

Electrocyclic reactions are pericyclic reactions that involve the formation of a sigma bond and the corresponding loss of a pi bond, or the reverse ring-opening process. masterorganicchemistry.com For a pyridine derivative like this compound, a classical electrocyclic ring expansion is not a commonly observed transformation under typical conditions. Such reactions usually require specific structural features, such as a conjugated polyene system that can undergo a concerted reorganization of electrons. While photochemical conditions can sometimes induce electrocyclizations in pyridine systems, specific studies on this compound are not available. nih.gov An electrocyclic ring-opening of the pyridine ring is also unlikely due to its aromatic stability. It is more conceivable that a fused ring system attached to the pyridine core could undergo an electrocyclic reaction.

Nucleophilic Substitution and Addition Reaction Mechanisms

The pyridine ring is generally susceptible to nucleophilic aromatic substitution (SNAr) , particularly at the positions ortho and para to the ring nitrogen, due to the electron-withdrawing nature of the nitrogen atom. researchgate.netfiveable.mewikipedia.orgmasterorganicchemistry.com In this compound, the presence of the activating amino and hydroxyl groups, as well as the alkyl substituents, will modulate the reactivity of the ring towards nucleophiles.

The amino group at the 4-position and the hydroxyl group at the 3-position are strong electron-donating groups, which would generally deactivate the ring towards nucleophilic attack by increasing electron density. However, if a suitable leaving group were present on the ring, an SNAr reaction could potentially occur. The mechanism would likely proceed through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex. fiveable.me The regiochemical outcome would be influenced by the combined electronic effects of all substituents.

Nucleophilic addition reactions are also a possibility. While the aromaticity of the pyridine ring makes it resistant to addition reactions, strong nucleophiles can attack the carbon atoms of the ring, particularly if the ring is activated by an electron-withdrawing group or if the reaction is driven by subsequent aromatization. Given the electron-donating nature of the substituents in this compound, nucleophilic addition to the pyridine ring itself is expected to be challenging. However, if the molecule were to be functionalized with an unsaturated side chain, Michael addition of a nucleophile to this side chain would be a plausible reaction pathway.

Proton Transfer Dynamics in Aminopyridinol Systems

The presence of both an acidic hydroxyl group and a basic amino group, in addition to the basic pyridine ring nitrogen, makes proton transfer a fundamental process in the chemistry of this compound. Intramolecular and intermolecular proton transfer events can be expected to occur rapidly and will be highly dependent on the solvent environment and pH.

The compound can exist in various protonation states, including a neutral form, a zwitterionic form where the hydroxyl group has transferred its proton to the amino group or the ring nitrogen, a cationic form where one or more of the basic sites are protonated, and an anionic form where the hydroxyl group is deprotonated. The relative populations of these species will be governed by their respective pKa values.

Excited-state intramolecular proton transfer (ESIPT) is a well-documented phenomenon in molecules containing both a proton-donating and a proton-accepting group in close proximity. Upon photoexcitation, the acidity and basicity of functional groups can change significantly, leading to a rapid transfer of a proton. While specific studies on the ESIPT dynamics of this compound have not been found, the proximity of the amino and hydroxyl groups suggests that this could be a potential deactivation pathway for the excited state. Such processes are known to occur on ultrafast timescales. chemrxiv.orgrsc.org

The table below summarizes the potential proton transfer equilibria.

| Species | Description |

| Neutral | The molecule as this compound |

| Zwitterion | Internal proton transfer from the hydroxyl to the amino group or ring nitrogen |

| Cation | Protonation of the amino group and/or the ring nitrogen |

| Anion | Deprotonation of the hydroxyl group |

Computational Analysis of Transition States and Reaction Intermediates

A detailed understanding of the reaction mechanisms for this compound would be greatly enhanced by computational analysis . Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the structures and energies of reactants, products, transition states, and reaction intermediates. nih.govnih.govevitachem.com

For any of the potential reactions discussed above, computational modeling could provide valuable insights:

Cycloaddition and Cyclocondensation: DFT calculations can be used to model the potential energy surfaces of these reactions, identifying the most favorable reaction pathways and predicting the regioselectivity and stereoselectivity. The structures of transition states can be located, and the activation energies calculated, providing a quantitative measure of the reaction kinetics. nih.govnih.govnih.gov

Radical Recombination: The stability of potential radical intermediates can be calculated, and the thermodynamics of recombination reactions can be assessed.

Electrocyclic Reactions: Computational methods are instrumental in studying pericyclic reactions, confirming whether a reaction proceeds through a concerted or stepwise mechanism and predicting the stereochemical outcome based on orbital symmetry rules. nih.gov

Nucleophilic Substitution and Addition: The energies of Meisenheimer-like intermediates in SNAr reactions can be calculated to assess their stability. The reaction profiles for nucleophilic addition can also be mapped out to determine the feasibility of such processes.

Proton Transfer: Computational chemistry can model the potential energy surfaces for both ground-state and excited-state proton transfer, helping to elucidate the dynamics and barriers associated with these processes.

The following table outlines the types of information that can be obtained from computational analysis for different aspects of the reactivity of this compound.

| Area of Investigation | Computational Method | Information Gained |

| Reaction Pathways | Density Functional Theory (DFT) | Geometries of reactants, products, and intermediates |

| Transition States | Transition State Searching Algorithms | Activation energies, reaction barriers, and geometries of transition states |

| Reaction Intermediates | DFT, Ab initio methods | Stability and electronic structure of intermediates |

| Spectroscopic Properties | Time-Dependent DFT (TD-DFT) | UV-Vis spectra, prediction of excited-state behavior |

While a comprehensive computational study specifically on this compound is not currently available in the literature, such an investigation would be invaluable for a deeper understanding of its chemical transformations.

Computational and Theoretical Investigations of 4 Amino 2 Ethyl 6 Methylpyridin 3 Ol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods can predict molecular geometry, stability, and reactivity before a compound is even synthesized.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), researchers can calculate key structural parameters.

For 4-Amino-2-ethyl-6-methylpyridin-3-ol, these calculations would yield precise bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the steric and electronic interactions between the ethyl, methyl, amino, and hydroxyl groups on the pyridine (B92270) ring. A comparison between theoretical and, if available, experimental X-ray diffraction data would serve to validate the chosen computational model.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound No published data is currently available for this compound. This table is for illustrative purposes only.

| Parameter | Calculated Value (e.g., B3LYP/6-311++G(d,p)) |

|---|---|

| C2-C3 Bond Length (Å) | Data Not Available |

| C3-O Bond Length (Å) | Data Not Available |

| C4-N Bond Length (Å) | Data Not Available |

| C2-C3-C4 Bond Angle (°) | Data Not Available |

| H-O-C3 Bond Angle (°) | Data Not Available |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is essential for describing a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

An analysis of this compound would involve mapping the electron density distribution of the HOMO and LUMO to identify the regions most susceptible to electrophilic and nucleophilic attack. The energy gap would provide insights into its kinetic stability and the energy required for electronic excitation.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound No published data is currently available for this compound. This table is for illustrative purposes only.

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data Not Available |

| LUMO | Data Not Available |

| Energy Gap (ΔE) | Data Not Available |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with intuitive Lewis structures. This method quantifies electron delocalization, charge transfer interactions, and hyperconjugative effects. For this compound, NBO analysis would elucidate the nature of the C-N, C-O, and C-C bonds and reveal stabilizing interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the pyridine ring's anti-bonding orbitals.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electron density of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The map identifies regions of negative potential (electron-rich, typically colored red), which are prone to electrophilic attack, and regions of positive potential (electron-poor, typically colored blue), which are susceptible to nucleophilic attack. For the title compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs, and positive potential around the hydroxyl and amino hydrogens.

Spectroscopic Property Simulations and Quantum Mechanical Correlations

Computational methods can accurately predict the spectroscopic signatures of a molecule, which is crucial for its identification and characterization.

Prediction of Vibrational Spectra (FT-IR, FT-Raman)

Theoretical calculations of vibrational frequencies using methods like DFT can generate simulated Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. These simulations are vital for assigning the vibrational modes observed in experimental spectra. By calculating the harmonic vibrational frequencies of this compound's optimized structure, specific molecular motions (stretching, bending, twisting) can be assigned to each spectral peak. These calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound No published data is currently available for this compound. This table is for illustrative purposes only.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| O-H Stretch | Data Not Available | Hydroxyl group |

| N-H Symmetric Stretch | Data Not Available | Amino group |

| N-H Asymmetric Stretch | Data Not Available | Amino group |

| C-H Stretch (Aromatic) | Data Not Available | Pyridine ring |

| C-H Stretch (Aliphatic) | Data Not Available | Ethyl and Methyl groups |

| C=C/C=N Stretch | Data Not Available | Pyridine ring |

Future computational studies are required to populate these analyses with actual data, which would significantly contribute to the scientific understanding of this compound and its potential applications.

Theoretical ¹H and ¹³C NMR Chemical Shift Predictions

The prediction of nuclear magnetic resonance (NMR) spectra through computational methods is a powerful tool for structural elucidation. rsc.org For this compound, theoretical ¹H and ¹³C NMR chemical shifts are typically calculated using quantum mechanical models, most commonly Density Functional Theory (DFT). nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for such calculations. researchgate.net

DFT functionals such as B3LYP, M06-2X, or MPW1PW91, combined with a suitable basis set like 6-311+G(2d,p), are used to optimize the molecular geometry and then compute the NMR shielding tensors. nih.govresearchgate.net These absolute shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

The accuracy of these predictions allows for the unambiguous assignment of experimental NMR signals. researchgate.net While specific experimental data for this compound is not detailed here, the following table illustrates the typical output of such a theoretical prediction, comparing calculated values to potential experimental shifts.

Table 1: Illustrative Theoretical vs. Experimental NMR Chemical Shifts (ppm) for this compound This table is a hypothetical representation of typical data from computational studies.

| Atom | Predicted ¹H Shift (ppm) | Hypothetical Exp. ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Hypothetical Exp. ¹³C Shift (ppm) |

|---|---|---|---|---|

| C2-CH2CH3 | 2.60 | 2.58 | 21.5 | 21.3 |

| C2-CH2CH3 | 1.25 | 1.23 | 13.8 | 13.6 |

| C6-CH3 | 2.40 | 2.38 | 18.9 | 18.7 |

| C5-H | 6.80 | 6.78 | 115.4 | 115.2 |

| N4-NH2 | 4.50 | 4.45 | - | - |

| O3-OH | 9.80 | 9.75 | - | - |

| C2 | - | - | 155.2 | 155.0 |

| C3 | - | - | 145.7 | 145.5 |

| C4 | - | - | 138.1 | 137.9 |

| C5 | - | - | 115.4 | 115.2 |

UV-Visible Absorption Spectra Computational Modeling

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for modeling the UV-Visible absorption spectra of organic molecules like this compound. mdpi.commaterialsciencejournal.org This approach calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. materialsciencejournal.org

The process involves first optimizing the ground-state geometry of the molecule using a DFT method (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)). mdpi.commaterialsciencejournal.org Subsequently, TD-DFT calculations are performed to obtain the excitation energies, oscillator strengths (f), and corresponding maximum absorption wavelengths (λmax). mdpi.com These calculations can be performed in a vacuum or with a solvent model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), to simulate experimental conditions more accurately. mdpi.com The resulting data are used to generate a theoretical spectrum.

The main electronic transitions, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), are analyzed to understand the nature of the absorption bands. mdpi.com

Table 2: Sample TD-DFT Computational Results for UV-Visible Spectrum of this compound in Methanol This table presents hypothetical data to illustrate the output of a computational UV-Vis analysis.

| Excitation | λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 315 | 0.185 | HOMO → LUMO |

| S0 → S2 | 278 | 0.092 | HOMO-1 → LUMO |

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Energy Minima Determination

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. This process involves systematically exploring the molecule's potential energy surface by rotating its single bonds, such as those in the ethyl group and the bonds connected to the amino and hydroxyl groups.

The goal is to identify all stable conformers, which correspond to local energy minima on the potential energy surface. Computational methods, typically DFT or semi-empirical methods, are used to calculate the energy of each conformation. By mapping energy as a function of dihedral angles, researchers can identify the most stable, low-energy structures. These energy minima represent the most likely shapes the molecule will adopt. This information is crucial for subsequent studies, such as molecular docking, as the biological activity of a molecule is often dependent on its specific conformation.

Molecular Docking Studies for Ligand-Target Interactions (Computational Binding Modes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand, such as this compound, when it binds to a specific protein or receptor target. mdpi.comnih.gov This method is instrumental in drug discovery and molecular biology for understanding ligand-target interactions at a molecular level.

The process involves placing the three-dimensional structure of the ligand into the binding site of the target protein. A scoring function is then used to estimate the binding affinity, often reported as a binding energy in kcal/mol. nih.gov The results reveal the most likely binding poses and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and the amino acid residues of the target. mdpi.com For instance, docking studies could explore how the amino and hydroxyl groups of this compound form hydrogen bonds within a receptor's active site.

Reaction Path Optimization and Activation Energy Determination

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. Reaction path optimization is used to identify the transition state—the highest energy point along the lowest energy path connecting reactants and products.

By calculating the energies of the reactants, the transition state, and the products, the activation energy (Ea) for the reaction can be determined. This value is critical for understanding the reaction kinetics and feasibility. Methods like DFT are employed to locate the transition state structure and perform frequency calculations to confirm it is a true first-order saddle point on the potential energy surface. This type of analysis can elucidate, for example, the mechanism of a proton transfer or a substitution reaction involving the molecule.

Computational Analysis of Intermolecular and Intramolecular Hydrogen Bonding

Hydrogen bonding plays a critical role in determining the structure, properties, and interactions of this compound. The molecule contains several hydrogen bond donors (-OH, -NH₂) and acceptors (the nitrogen atom in the pyridine ring and the oxygen atom).

Computational methods are used to analyze both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. Techniques such as the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis provide detailed information about the strength and nature of these bonds. researchgate.net For example, AIM analysis can identify bond critical points between a hydrogen atom and an acceptor atom, with the electron density at this point correlating with the bond's strength. NBO analysis can quantify the stabilization energy associated with the donor-acceptor orbital interactions that constitute the hydrogen bond. These studies can reveal, for instance, the presence of a stable intramolecular hydrogen bond between the 3-hydroxyl group and the 4-amino group, which would significantly influence the molecule's preferred conformation.

Structure Activity Relationships Sar in 4 Amino 2 Ethyl 6 Methylpyridin 3 Ol Derivatives

Methodologies for SAR Elucidation in Aminopyridinol Systems

The elucidation of SAR in aminopyridinol systems is achieved through a combination of synthetic chemistry and computational analysis. These approaches allow researchers to systematically probe the effects of structural modifications on the compound's interaction with its biological target.

The cornerstone of SAR studies is the design and synthesis of analog libraries, where specific parts of the lead compound, 4-Amino-2-ethyl-6-methylpyridin-3-ol, are systematically varied. Synthetic strategies are often designed to be efficient and versatile, allowing for the creation of a diverse set of molecules from common intermediates.

Multi-component reactions (MCRs) represent a powerful tool for rapidly generating libraries of substituted pyridines. For example, a one-pot synthesis can be employed using enaminones as key precursors to produce a variety of 2-aminopyridine (B139424) derivatives under solvent-free conditions, a strategy that is both efficient and minimizes waste. mdpi.com Another common approach involves the modification of a pre-formed pyridine (B92270) ring. Starting with a functionalized aminopyridine, various substituents can be introduced. Standard amidation methods, for instance, can be used to couple different aryl groups to an aminopyridine core. nih.gov More complex heterocyclic systems, such as pyrido[3,2-d]pyrimidines, can be built from substituted chloropyridines through sequential reactions like nucleophilic aromatic substitution (SNAr) followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), allowing for the introduction of diversity at multiple positions. nih.gov

The general synthetic approach for an analog library of this compound would involve modifying the substituents at positions 2, 4, 5, and 6 of the pyridine ring, as well as altering the functional groups (amino and hydroxyl) at positions 3 and 4.

Table 1: Representative Synthetic Strategies for Aminopyridine Analog Libraries

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Multi-Component Reactions (MCRs) | A one-pot reaction combining three or more starting materials to rapidly build molecular complexity. | Synthesis of various substituted 2-aminopyridines from enaminones and primary amines. | mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., a halogen) on the pyridine ring by a nucleophile. | Reaction of a trichloropyridopyrimidine with morpholine (B109124) to selectively substitute one chlorine atom. | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Formation of carbon-carbon or carbon-heteroatom bonds using a palladium catalyst. | Suzuki coupling of a chloropyridine derivative with a boronic acid to introduce aryl groups. | nih.gov |

Computational methods are indispensable for rationalizing and predicting the biological activity of newly synthesized compounds. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate physicochemical properties or structural features of molecules with their biological activities. nih.gov These models are developed to aid in computational drug design, predict activity, and assess potential toxicity. nih.gov

The process involves calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for an entire analog library and then using statistical methods or machine learning algorithms to build a predictive model. For instance, a multitarget-QSAR (mt-QSAR) approach can be developed to predict chemical-protein interactions across a family of related targets, such as G-protein coupled receptors or kinases. nih.gov Machine learning techniques, including Support Vector Machines (SVM) and Extreme Gradient Boosting (XGB), are increasingly used to develop robust QSAR models for both classification (active vs. inactive) and regression (predicting potency). researchgate.net

These predictive models allow for the virtual screening of large compound libraries, prioritizing the synthesis of molecules most likely to exhibit the desired biological activity and accelerating the drug discovery process. researchgate.net

Influence of Substituent Effects on Biological Activity Profiles (In Vitro/Cellular)

The biological activity of this compound derivatives is profoundly influenced by the nature of the substituents on the pyridinol core. These effects can be broadly categorized into electronic, steric, and lipophilic contributions, all of which modulate the compound's ability to interact with its biological target.

The electronic properties of substituents on the pyridine ring can significantly alter the molecule's reactivity, pKa, and ability to form key interactions like hydrogen bonds or pi-stacking with a target protein.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density of the pyridine ring. This can enhance the basicity of the ring nitrogen and the amino group, potentially strengthening hydrogen bond acceptance capabilities. In some contexts, EDGs have been shown to enhance biological activity. For example, in a series of Schiff bases, a derivative with an electron-releasing methoxy group exhibited the highest antibacterial activity. jocpr.com

The electronic nature of substituents can also influence the tautomeric equilibrium of the aminopyridinol core, which may be critical for binding to a biological target. jocpr.com

Table 2: Influence of Electronic Effects on Aminopyridine Derivative Activity

| Substituent Type | Example Group | General Effect on Pyridine Ring | Potential Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Electron-Donating | -CH₃, -OCH₃ | Increases electron density, enhances basicity | May increase hydrogen bond acceptor strength, potentially enhancing activity. | jocpr.com |

The size, shape, and conformational flexibility of substituents play a critical role in determining how a molecule fits into the binding pocket of its target protein.

Steric Hindrance : Bulky substituents can create steric clashes with amino acid residues in a binding site, preventing optimal binding and reducing activity. Conversely, a certain degree of steric bulk may be necessary to orient the molecule correctly within the pocket or to displace water molecules, leading to a favorable entropic contribution to binding. SAR studies on 4-aminopyridine (B3432731) derivatives have shown that biological activity is highly related to steric volume, indicating a defined spatial requirement for optimal interaction. nih.gov

Conformational Flexibility : The ability of a molecule to adopt different shapes (conformations) is also important. While some flexibility is needed for the molecule to adapt to the binding site (induced fit), excessive flexibility can be detrimental. A highly flexible molecule has a higher entropic penalty upon binding, as it loses more rotational freedom. Therefore, introducing some rigidity, for example, by incorporating cyclic structures, can sometimes lead to an increase in binding affinity.

Systematic variation of the alkyl groups at the 2- and 6-positions (e.g., changing from ethyl and methyl to larger or smaller groups) would directly probe the steric tolerance of the target's binding site.

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), describes a molecule's affinity for a nonpolar environment compared to a polar one. nih.gov This property is crucial as it governs the ability of a compound to cross biological membranes, such as the cell membrane, to reach its intracellular target. mdpi.com

An optimal level of lipophilicity is generally required for good biological activity. nih.gov

If a compound is too hydrophilic (low logP), it may have poor membrane permeability and be unable to reach its target inside the cell.

If a compound is too lipophilic (high logP), it may become trapped in lipid membranes, exhibit poor aqueous solubility, or be rapidly metabolized by liver enzymes. mdpi.com

Positional Sensitivity of Substituents on the Pyridine Ring (C2, C3, C4, C6)

C2 Position: The C2 position, adjacent to the ring nitrogen, is highly sensitive to steric and electronic changes. In the parent compound, this position is occupied by an ethyl group. Studies on analogous 4-aminopyridine (4-AP) scaffolds have shown that substitution at the C2 position can be detrimental to activity. For instance, introducing a bulky and electron-withdrawing group like trifluoromethyl (CF₃) at the C2 position of 4-AP resulted in a 60-fold decrease in activity compared to the unsubstituted parent compound. This suggests that the steric bulk and electronic nature of the C2 substituent are critical parameters, and the ethyl group in the title compound likely plays a significant role in defining its specific biological profile.

C3 Position: The hydroxyl (-OH) group at the C3 position is a key functional feature. Its ability to act as both a hydrogen bond donor and acceptor is crucial for interactions with biological targets. In related 4-aminopyridine structures, modifications at the C3 position have been shown to significantly influence activity, often in relation to the substituent's lipophilicity and steric volume. Replacing the C3-hydroxyl with other groups would fundamentally alter the molecule's polarity and hydrogen-bonding capacity. For example, substituting it with a methoxy group (3-MeO-4AP) or a methyl group (3-Me-4AP) on the simpler 4-AP core resulted in varied biological potencies, underscoring the delicate balance of electronics and sterics at this position.

C4 Position: The amino (-NH₂) group at the C4 position is a defining feature of this class of compounds, making it a 4-aminopyridine derivative. This group's basicity and capacity to form hydrogen bonds are often essential for the compound's mechanism of action. The amino group can become protonated under physiological conditions, forming a cation that may engage in crucial ionic interactions with target receptors or enzymes. Any modification that alters the basicity or hydrogen-bonding ability of the C4-amino group is expected to have a profound impact on biological activity.

C6 Position: The C6 position, also adjacent to the ring nitrogen, is sensitive to substitution, similar to the C2 position. The presence of a methyl group in the parent structure influences the molecule's lipophilicity and steric profile. SAR studies on other 2-amino-4-methylpyridine (B118599) and 2-methyl-6-substituted-pyridine series have demonstrated that modifying the C6 position can fine-tune biological activity. The introduction of various substituted groups at this position can modulate binding affinity and selectivity for specific targets.

Table 1: Summary of Positional Sensitivity on the Pyridine Ring Based on Analogous Compounds

| Position | Existing Group | Role & Sensitivity | Observations from Analogues |

| C2 | -CH₂CH₃ (Ethyl) | Influences steric profile and interaction with the ring nitrogen. Highly sensitive to changes. | Introduction of a bulky, electron-withdrawing group (e.g., -CF₃) at C2 in 4-aminopyridine drastically reduces activity. |

| C3 | -OH (Hydroxyl) | Acts as a key hydrogen bond donor/acceptor. Influences polarity. | Modifications at C3 in 4-aminopyridines show that activity is highly related to lipophilicity and steric volume. |

| C4 | -NH₂ (Amino) | Crucial for basicity and hydrogen bonding. Often essential for the primary mechanism of action. | The 4-amino group is a critical pharmacophore in many biologically active pyridines. |

| C6 | -CH₃ (Methyl) | Contributes to lipophilicity and steric profile. Modulates binding and selectivity. | In related scaffolds, substitutions at C6 are a common strategy to optimize biological activity. |

Bioisosteric Replacements and Their Effects on Pyridinol Activity

Bioisosterism, the strategy of exchanging a functional group with another that has similar physical or chemical properties, is a powerful tool for optimizing drug candidates. Applying this concept to this compound can lead to derivatives with improved potency, selectivity, or pharmacokinetic properties.

Hydroxyl Group (C3-OH) Bioisosteres: The C3-hydroxyl group is a prime candidate for bioisosteric replacement.

Fluorine (-F): Replacing -OH with -F can maintain a similar molecular volume and electronegativity. However, fluorine is only a hydrogen bond acceptor and not a donor, which would significantly alter binding interactions. This change can also increase lipophilicity and improve metabolic stability.

Amine (-NH₂): An amine group can also participate in hydrogen bonding, acting as a donor. This would increase the basicity of the molecule.

Methoxy (-OCH₃): Replacing the hydroxyl with a methoxy group removes the hydrogen bond donating capability and increases lipophilicity. This can affect solubility and receptor binding.

Amino Group (C4-NH₂) Bioisosteres: The primary amine at C4 is critical, but its properties can be modulated.

Hydroxyl (-OH): While altering the electronic nature from basic to acidic/neutral, a hydroxyl group can still participate in hydrogen bonding.

Methyl (-CH₃): Replacing the amino group with a small alkyl group like methyl would remove hydrogen bonding capabilities and basicity, drastically changing the molecule's interaction profile and likely reducing activity if the amino group is essential.

Alkyl Group (C2-Ethyl / C6-Methyl) Bioisosteres: The alkyl groups at C2 and C6 contribute to the molecule's hydrophobic character and steric shape.

Cyclopropyl (B3062369): Replacing an ethyl or methyl group with a cyclopropyl ring can maintain or slightly increase lipophilicity while introducing conformational rigidity. This can sometimes lead to improved binding affinity.

Trifluoromethyl (-CF₃): As a bioisostere for a methyl group, -CF₃ is significantly more electron-withdrawing and can alter the pKa of the pyridine ring. It can also block metabolic oxidation, potentially increasing the compound's half-life.

The strategic application of bioisosteric replacements allows for the systematic exploration of chemical space around the core this compound scaffold, enabling the fine-tuning of its pharmacological properties.

Table 2: Potential Bioisosteric Replacements and Their Rationale

| Functional Group | Position | Common Bioisosteres | Rationale for Replacement |

| Hydroxyl | C3 | -F, -NH₂, -OCH₃ | Modulate hydrogen bonding capacity, polarity, and metabolic stability. |

| Amino | C4 | -OH, -CH₃ | Alter basicity and hydrogen bonding potential to probe pharmacophore requirements. |

| Ethyl | C2 | Cyclopropyl, -CF₂H | Introduce conformational restraint, alter metabolic profile, and modify lipophilicity. |

| Methyl | C6 | -CF₃, -Cl, -CN | Modulate electronic properties of the ring, block metabolism, and alter steric interactions. |

Mechanistic Biological Activity Studies of 4 Amino 2 Ethyl 6 Methylpyridin 3 Ol Derivatives in Vitro and Cellular Mechanisms

Enzyme Inhibition Mechanisms

The structural characteristics of aminopyridinol derivatives, featuring a hydroxyl group and an amino group on a pyridine (B92270) ring, make them suitable candidates for interacting with the active sites of various enzymes. Research has explored their inhibitory mechanisms against several classes of enzymes, including kinases, synthases, and cholinesterases.

Kinase Inhibition (e.g., FGFR4, c-Met, EGFR, SIRT2)

Derivatives of substituted aminopyridinols and related aminopyrimidinols have been identified as potent kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptor 4 (FGFR4). Kinases are crucial regulators of cellular signaling, and their aberrant activity is implicated in diseases like cancer.

One study focused on a series of 6-amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives as selective FGFR4 inhibitors. nih.govproquest.comresearchgate.net The mechanism of action for the most potent compounds involves forming a covalent bond with a specific cysteine residue (Cys552) within the ATP-binding pocket of the FGFR4 kinase domain. nih.gov This covalent modification leads to irreversible inhibition of the enzyme's catalytic activity. Molecular docking studies have helped elucidate the structure-activity relationship, revealing that substitutions on the pyridine or pyrimidine (B1678525) ring can significantly impact binding affinity. For instance, introducing methyl groups at certain positions on the central ring can cause steric clashes with the kinase hinge region, thereby weakening the binding interaction. nih.gov Conversely, the presence of smaller, appropriately positioned groups on attached phenyl rings, such as fluorine, can promote a suitable conformation for strong binding. nih.gov

The selectivity of these compounds for FGFR4 over other FGFR isoforms (FGFR1-3) is a key aspect of their mechanism. This selectivity is partly attributed to the unique presence of the Cys552 residue in FGFR4, which allows for the specific covalent interaction that is not possible with other isoforms lacking this residue at the equivalent position. nih.gov Certain dimethylpyrimidinol derivatives have exhibited significantly higher selectivity for FGFR4 over FGFR1-3 compared to reference compounds. nih.govresearchgate.net While extensive data on the inhibition of c-Met, EGFR, and SIRT2 by 4-amino-2-ethyl-6-methylpyridin-3-ol derivatives is not widely available, related structures like 4-aminoquinoline (B48711) derivatives have been investigated as dual inhibitors of EGFR and histone deacetylases (HDAC). nih.gov These dual-function inhibitors have been shown to suppress the expression of EGFR and the phosphorylation of downstream signaling pathways such as AKT and p38 MAPK. nih.gov

Table 1: FGFR4 Kinase Inhibitory Activity of Selected Aminopyridinol/Pyrimidinol Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound ID | Core Structure | Substituents | FGFR4 Inhibition (%) @ 1 µM | Selectivity Profile | Reference |

|---|---|---|---|---|---|

| 6O | Aminodimethylpyrimidinol | 2,6-difluoro-3,5-dimethoxyphenyl | ~98% | Highly selective over FGFR1-3 | nih.gov |

| 6A | Aminotrimethylpyridinol | 2,6-difluoro-3,5-dimethoxyphenyl | ~75% | Not specified | nih.gov |

| 6S | Aminodimethylpyrimidinol | 2-fluoro-3,5-dimethoxyphenyl | ~65% | Not specified | nih.gov |

| BLU9931 | Pyrazolo[3,4-d]pyrimidine | N/A (Reference Compound) | ~99% | Selective FGFR4 Inhibitor | nih.gov |

Inducible Nitric Oxide Synthase (iNOS) Inhibition Pathways

Derivatives of aminopyridine have demonstrated potent inhibitory activity against inducible nitric oxide synthase (iNOS), an enzyme responsible for producing large amounts of nitric oxide (NO) during inflammatory responses. nih.gov Overproduction of NO by iNOS is linked to the pathophysiology of various inflammatory diseases. nih.gov

The primary mechanism of inhibition for many aminopyridine-based iNOS inhibitors is competitive inhibition with respect to the enzyme's natural substrate, L-arginine. plos.org These inhibitors are designed to mimic the structure of L-arginine, allowing them to bind to the substrate-binding site of the iNOS enzyme, thereby blocking the access of L-arginine and preventing the synthesis of NO.

Furthermore, some heterocyclic inhibitors, such as pyrimidine imidazole (B134444) derivatives, act as dimerization inhibitors. researchgate.net iNOS is only active in its dimeric form. These inhibitors can bind to iNOS monomers, preventing them from assembling into the active dimeric enzyme. researchgate.net They can also interact with existing iNOS dimers, causing their irreversible dissociation back into inactive monomers. This dual mechanism—inhibiting both the formation and stability of the active enzyme complex—provides a comprehensive blockade of iNOS activity. researchgate.net

Antioxidant Activity and Radical Scavenging Mechanisms

The 3-hydroxypyridine (B118123) structure, which is a core feature of this compound, is analogous to a phenol. Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.

Peroxyl Radical Scavenging Pathways

Peroxyl radicals (ROO•) are key intermediates in the process of lipid peroxidation, which can cause significant cellular damage. Aminophenol and aminopyridinol derivatives can effectively scavenge these radicals. The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to the peroxyl radical, thereby neutralizing it and stopping the propagation of the oxidative chain reaction. nih.govresearchgate.net

ROO• + ArOH → ROOH + ArO•

The efficiency of this scavenging activity is largely determined by the stability of the resulting phenoxyl radical (ArO•). In the case of 4-amino-substituted pyridinols, the presence of the amino group para to the hydroxyl group can significantly increase the stability of the phenoxyl radical through resonance delocalization. researchgate.net This enhanced stability makes the initial hydrogen atom donation more thermodynamically favorable, resulting in a more potent radical scavenger. Studies on compounds like 5-aminosalicylate (B10771825) have shown they rapidly scavenge peroxyl radicals, producing a concentration-dependent inhibition period characteristic of a chain-breaking antioxidant. nih.govresearchgate.net

Chain-Breaking Antioxidant Mechanisms

Chain-breaking antioxidants are compounds that can interrupt the chain reaction of lipid peroxidation by reacting with and neutralizing chain-carrying peroxyl radicals. nih.gov This activity shortens the oxidation chain length. nih.gov The primary mechanism for 3-pyridinol derivatives is hydrogen atom transfer (HAT) from the hydroxyl group to a peroxyl radical. nih.gov

The effectiveness of this process depends on the bond dissociation enthalpy (BDE) of the O-H bond. A lower BDE facilitates easier hydrogen donation. The substituent groups on the pyridine ring play a crucial role in modulating this BDE. Electron-donating groups, such as amino and alkyl groups, can lower the BDE and increase the stability of the resulting pyridinoxyl radical, thus enhancing the chain-breaking antioxidant activity.

Table 2: Summary of Mechanistic Activities This table provides a summary of the discussed biological mechanisms.

| Activity Class | Specific Mechanism | Key Molecular Interactions | Structural Analogues Studied | Reference |

|---|---|---|---|---|

| Kinase Inhibition | Covalent irreversible inhibition of FGFR4 | Binding to Cys552 in ATP-binding pocket | 6-Amino-2,4,5-trimethylpyridin-3-ol | nih.govnih.gov |

| iNOS Inhibition | Competitive inhibition vs. L-arginine; Dimerization inhibition | Binding to substrate site; Binding to iNOS monomers | Aminopyridines, Pyrimidine imidazoles | plos.orgresearchgate.net |

| Cholinesterase Inhibition | Non-competitive inhibition | Binding to peripheral anionic site (PAS) of AChE | 2-Amino-4,6-dimethylpyridine, 4-Aminopyridines | nih.govresearchgate.net |

| Radical Scavenging | Hydrogen atom donation to peroxyl radicals | Stabilization of resulting phenoxyl radical by amino group | 5-Aminosalicylate, 3-Pyridinols | nih.govresearchgate.net |

| Chain-Breaking | Interruption of lipid peroxidation chain reaction | Lowering of O-H bond dissociation enthalpy | Tellurium-containing 3-pyridinols | nih.govresearchgate.net |

Solvent Polarity Influence on Antioxidant Mechanisms

The antioxidant capacity of chemical compounds, including pyridinol derivatives, is significantly influenced by the polarity of the surrounding solvent. nih.govresearchgate.netresearchgate.nete3s-conferences.orgfoodandnutritionjournal.org Solvent polarity can affect the mechanism of antioxidant action, primarily through the Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways.

The underlying principle is that the polarity of the solvent can influence the stability of the antioxidant radical cation formed during the SET mechanism or facilitate the homolytic cleavage of the O-H bond in the HAT mechanism. A positive correlation has been observed between solvent polarity and antioxidant activity in several studies, indicating that polar environments can enhance the radical scavenging capabilities of antioxidant compounds. researchgate.netfoodandnutritionjournal.org However, there are exceptions, and the optimal solvent can vary depending on the specific antioxidant compound and the assay method used. nih.govfoodandnutritionjournal.org

| Solvent Type | General Effect on Phenolic Content | General Effect on Antioxidant Capacity (e.g., DPPH, FRAP) | Reference |

|---|---|---|---|

| Polar (e.g., Ethanol (B145695), Methanol, Water) | Generally higher extraction yield | Often results in higher radical scavenging and reducing power | nih.govresearchgate.nete3s-conferences.org |

| Medium-Polar (e.g., Ethyl Acetate, Acetone) | Variable, can be effective for certain compounds | Can show significant antioxidant activity | e3s-conferences.orgfoodandnutritionjournal.org |

| Non-Polar (e.g., Hexane (B92381), Chloroform) | Generally lower extraction yield of polar antioxidants | Often results in lower antioxidant activity but may extract other bioactive compounds | nih.gove3s-conferences.org |

Antiproliferative and Cytotoxic Mechanisms in Cell Lines (Pre-Clinical, Non-Human)

Substituted pyridinol derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis through various molecular pathways.

Studies on compounds with similar heterocyclic structures have demonstrated potent cytotoxic effects against various cancer cell lines, including ovarian, lung, and colon cancer. nih.gov For example, certain 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine analogs were found to be more potent than their saturated counterparts. nih.gov The cytotoxic and antiproliferative effects are often dose- and time-dependent. mdpi.com In some cases, these compounds exhibit selectivity, showing higher toxicity towards cancer cells compared to normal cell lines. mdpi.comnih.gov

Molecular Pathway Modulation (e.g., mTORC1 pathway inhibition)

While specific studies on this compound's effect on the mTORC1 pathway are not detailed in the provided results, the general approach for many antiproliferative compounds involves the modulation of key signaling pathways that control cell growth, proliferation, and survival. The mTORC1 pathway is a central regulator of cell growth and is often dysregulated in cancer, making it a prime target for therapeutic intervention. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Research on other compounds has shown that they can induce cell cycle arrest, for instance, at the G1 or G2/M phase. nih.govmdpi.com This arrest prevents the cancer cells from progressing through the cell cycle and dividing.

DNA Interaction and Damage Mechanisms

The interaction with DNA is a significant mechanism through which many cytotoxic compounds exert their effects. This can involve direct binding to the DNA helix or the induction of DNA damage, which can trigger apoptotic pathways. While direct evidence for this compound is not available in the search results, the mechanisms of similar compounds suggest potential modes of action.

Apoptosis, or programmed cell death, is a common outcome of cytotoxic drug action. This can be initiated through both extrinsic and intrinsic pathways. mdpi.com The intrinsic pathway, in particular, is often linked to DNA damage and involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, such as caspase-3, -7 and -9, which are key executioners of apoptosis. mdpi.com

Antibacterial Action Mechanisms

The antibacterial properties of pyridinol derivatives and related heterocyclic compounds are an area of active research. While the precise mechanisms for this compound are not specified, the general mechanisms for antibacterial agents can include:

Inhibition of Cell Wall Synthesis: Disrupting the integrity of the bacterial cell wall, leading to cell lysis.

Inhibition of Protein Synthesis: Targeting bacterial ribosomes to prevent the translation of essential proteins.

Inhibition of Nucleic Acid Synthesis: Interfering with DNA replication or transcription.

Disruption of Cell Membrane Function: Causing leakage of essential cellular components.

Studies on cherry leaf extracts, which contain various phenolic compounds, have shown antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. e3s-conferences.org Interestingly, in this particular study, the hexane solvent extract showed greater antimicrobial activity than the more polar extracts, suggesting that non-polar compounds may be more effective in this context. e3s-conferences.org

Antiviral Mechanisms (e.g., Anti-HIV activity)